5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a pyridine ring, a pyrrolidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide typically involves multiple steps. One common approach is the bromination of a precursor compound followed by amide formation. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be reacted with a pyrrolidine derivative and a furan carboxylic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or conductivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and pyrrolidine rings can facilitate binding to biological macromolecules, while the bromine atom and furan ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(pyrrolidin-1-yl)pyridine: This compound shares the bromine and pyrrolidine features but lacks the furan ring.
N-(pyridin-2-yl)amides: These compounds have the pyridine ring and amide linkage but may differ in other substituents.
Uniqueness
5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the furan ring distinguishes it from other similar compounds and may contribute to its unique properties in various applications.
Properties
IUPAC Name |
5-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJQVIRTNEQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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